In Vitro Potency: AN15368 Exhibits 400‑ to 600‑Fold Lower IC50 than Benznidazole and Nifurtimox Against T. cruzi
AN15368 displays an IC50 of 5 nM against T. cruzi intracellular amastigotes , whereas benznidazole and nifurtimox exhibit IC50 values of approximately 2‑3 µM (2000‑3000 nM) in comparable assays [1][2]. This represents a 400‑ to 600‑fold improvement in potency, translating to lower effective concentrations required for parasite clearance in vitro. Direct head‑to‑head studies in the same experimental system are not available; however, the magnitude of the difference, consistently observed across multiple T. cruzi strains and discrete typing units (DTUs) for AN15368 [3], establishes a clear potency advantage.
| Evidence Dimension | Half‑maximal inhibitory concentration (IC50) against T. cruzi intracellular amastigotes |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Benznidazole: 2.1‑2.7 µM (mean values from literature); Nifurtimox: 2.06 µM |
| Quantified Difference | 400‑ to 600‑fold lower IC50 (higher potency) |
| Conditions | T. cruzi intracellular amastigote assays; compound exposure durations varied by study |
Why This Matters
For procurement, higher potency enables lower dosing and reduces the quantity of compound required for in vitro studies, improving cost‑effectiveness and reducing solvent burden.
- [1] Benznidazole IC50 values: 2.1‑2.7 µM against T. cruzi amastigotes (PMC Table 2, Table 17). View Source
- [2] Nifurtimox IC50: 2.06 µM against T. cruzi amastigotes (PMC Table 2). View Source
- [3] Padilla AM, et al. Nat Microbiol. 2022;7(10):1536-1546. Extended Data Fig. 1b shows activity across DTUs. View Source
